Application Summary: 4-Acetyl-3-nitrobenzoic acid is used in the field of structural chemistry and crystallography . It has been used in the preparation of 4-amino-3-nitrobenzoic acid in the triclinic crystal form .
Methods of Application: The compound is prepared in the triclinic crystal form, contrasting the known monoclinic crystals . The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II . The specific infrared absorption regions, ranges, and intensities of 4-Acetyl-3-nitrobenzoic acid were thoroughly analyzed through FTIR spectroscopy .
Methods of Application: The single-crystal XRD approach was employed to determine the copper(II) complex structures . Binding between these complexes and calf thymus DNA (CT-DNA) and human serum albumin (HSA) was explored by electronic absorption, fluorescence spectroscopy, and viscometry .
Results or Outcomes: Both complexes intercalatively bound CT-DNA and statically and spontaneously quenched DNA/HSA fluorescence . A CCK-8 assay revealed that both complexes had substantial antiproliferative influences against human cancer cell lines . Moreover, one of the complexes had greater antitumor efficacy than the positive control cisplatin .
Application Summary: 4-Acetyl-3-nitrobenzoic acid is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .
Methods of Application: The compound is used as a substrate in enzymatic reactions, and as a linker in peptide synthesis . The specific methods of application can vary depending on the type of enzymatic reaction or peptide being synthesized .
Results or Outcomes: The advantages of 4-Acetyl-3-nitrobenzoic acid use include its low cost and wide availability .
Application Summary: The synthesis of 4-Acetyl-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction .
Methods of Application: The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .
Results or Outcomes: The Fischer esterification reaction resulted in the successful synthesis of 4-Acetyl-3-nitrobenzoic acid methyl ester .
4-Acetyl-3-nitrobenzoic acid is an aromatic compound characterized by the presence of an acetyl group and a nitro group on a benzoic acid framework. Its molecular formula is C₉H₇N₁O₅, and it features a carboxylic acid functional group, contributing to its acidic properties. This compound is known for its distinctive yellow color and is often utilized in various chemical syntheses and biological studies.
Research has indicated that 4-acetyl-3-nitrobenzoic acid exhibits various biological activities, including:
The synthesis of 4-acetyl-3-nitrobenzoic acid can be achieved through several methods:
4-Acetyl-3-nitrobenzoic acid finds applications across various fields:
Interaction studies involving 4-acetyl-3-nitrobenzoic acid focus on its reactivity with biological molecules. These studies typically explore:
Several compounds share structural similarities with 4-acetyl-3-nitrobenzoic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Nitrobenzoic Acid | Nitro group on benzoic acid | Lacks acetyl group; used as a reagent in organic synthesis. |
4-Amino-3-nitrobenzoic Acid | Amino group instead of acetyl | Exhibits different biological activities; used in dye manufacturing. |
Acetic Acid | Simple carboxylic acid | Fundamental building block; not aromatic, differing significantly in properties. |
These comparisons highlight the unique properties of 4-acetyl-3-nitrobenzoic acid, particularly its functional groups that allow for diverse chemical reactivity and potential applications.